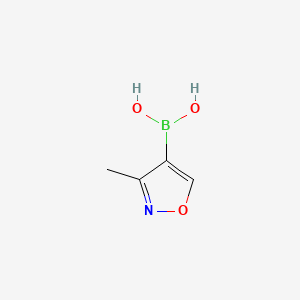

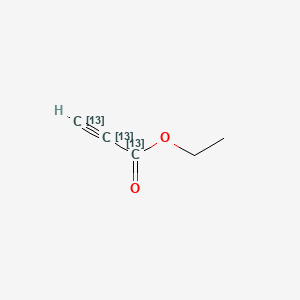

(3-Methyl-1,2-oxazol-4-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Boronic Acid in Drug Discovery

Boronic acids, including structures similar to (3-Methyl-1,2-oxazol-4-yl)boronic acid, have seen a significant rise in their use within drug discovery processes due to their unique properties. They have been found to enhance the potency of drugs or improve pharmacokinetics profiles. The FDA and Health Canada have approved five boronic acid drugs, highlighting the potential of boronic acids in developing new medications. This includes their role in synthetic chemistry to facilitate the addition into organic compounds, underscoring their versatility and potential in medicinal chemistry (Plescia & Moitessier, 2020).

Open Frameworks with Boronic Acid

Research into crystalline oxo boron clusters and their open frameworks has demonstrated the potential of boronic acid derivatives in creating new materials with significant applications. These materials, characterized by their layered and three-dimensional structures, exhibit interesting optical properties such as photoluminescence and second harmonic generation, suggesting applications in catalysis, nonlinear optics, and lighting devices (Lin & Yang, 2011).

Electrochemical Biosensors

Boronic acid derivatives, particularly those involving ferroceneboronic acid (FcBA) and its derivatives, have been utilized to construct electrochemical biosensors sensitive to various biological molecules. These biosensors operate based on the selective binding of boronic acids to diol residues in sugars and other molecules, demonstrating the adaptability of boronic acids in developing non-enzymatic sensors for glucose, glycated hemoglobin (HbA1c), and fluoride ions (Wang et al., 2014).

Plant Boron Nutrition

In the realm of agriculture and plant science, boronic acids have been investigated for their role in managing boron nutrition in plants. A study developed a boron-buffered solution culture system for controlled studies on plant boron nutrition, indicating the importance of boronic acid derivatives in understanding and optimizing boron utilization for plant growth and health (Asad et al., 2004).

Boron Removal in Water Treatment

The significance of boronic acid derivatives extends to environmental applications, particularly in the removal of boron from seawater during desalination processes. The study of boron removal by reverse osmosis membranes highlights the challenges and solutions related to boron in drinking water, demonstrating the environmental importance of boronic acid research (Tu et al., 2010).

Propriétés

IUPAC Name |

(3-methyl-1,2-oxazol-4-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BNO3/c1-3-4(5(7)8)2-9-6-3/h2,7-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEGXJZTOOPPFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CON=C1C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725940 |

Source

|

| Record name | (3-Methyl-1,2-oxazol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-1,2-oxazol-4-yl)boronic acid | |

CAS RN |

1224884-06-3 |

Source

|

| Record name | (3-Methyl-1,2-oxazol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1h-Furo[4,3,2-de]cinnoline](/img/structure/B569359.png)

![N-[1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B569362.png)